Cas no 132-28-5 ([1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI))

[1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI) structure
132-28-5 structure
Product Name:[1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI)
CAS-nummer:132-28-5
MF:C36H27O4P
MW:554.570950746536
CID:145586
PubChem ID:67233
Update Time:2025-10-29

[1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • [1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI)
    • Tris(2-biphenyl) phosphate
    • tris(2-phenylphenyl) phosphate
    • (1,1'-Biphenyl)-2-ol, phosphate (3:1)
    • AC1Q6SLI
    • phosphoric acid tris-biphenyl-2-yl ester
    • Phosphoric acid, tris(2-biphenylyl) ester
    • Phosphorsaeure-tris-biphenyl-2-ylester
    • SureCN473246
    • Tris(2-biphenylyl) phosphate
    • Tris-(biphenylyl-(2))-phosphat
    • Tris(o-biphenylyl) phosphate
    • tris(o-phenylphenyl) phosphate
    • Tris-o-phenylphenyl phosphate
    • [1,1'-Biphenyl]-2-ol, phosphate (3:1)
    • phosphoric acid tris(2-phenylphenyl) ester
    • Tri([1,1'-biphenyl]-2-yl) phosphate
    • Tri-(2-biphenylyl)-phosphat
    • 2-([Bis([1,1'-biphenyl]-2-yloxy)phosphoryl]oxy)-1,1'-biphenyl #
    • [1, phosphate (3:1)
    • NSC 2886
    • QEEHNBQLHFJCOV-UHFFFAOYSA-N
    • NSC2886
    • SCHEMBL473246
    • NIOSH/DV7655000
    • 2-Biphenylyl phosphate, tri-
    • 132-28-5
    • Tri[1,1'-biphenyl]-2-yl phosphate
    • NSC-2886
    • 2-Biphenylol, phosphate (3:1)
    • DTXSID10927491
    • DV76550000
    • Inchi: 1S/C36H27O4P/c37-41(38-34-25-13-10-22-31(34)28-16-4-1-5-17-28,39-35-26-14-11-23-32(35)29-18-6-2-7-19-29)40-36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H
    • InChI-sleutel: QEEHNBQLHFJCOV-UHFFFAOYSA-N
    • LACHT: P(=O)(OC1=CC=CC=C1C1C=CC=CC=1)(OC1=CC=CC=C1C1C=CC=CC=1)OC1=CC=CC=C1C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 554.16481
  • Monoisotopische massa: 554.165
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 41
  • Aantal draaibare bindingen: 9
  • Complexiteit: 710
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 9.8
  • Topologisch pooloppervlak: 44.8A^2

Experimentele eigenschappen

  • Dichtheid: 1.222
  • Kookpunt: 674.9°C at 760 mmHg
  • Vlampunt: 374.4°C
  • Brekindex: 1.63
  • PSA: 44.76
  • LogboekP: 10.33250

[1,1'-Biphenyl]-2-ol,phosphate (3:1) (9CI) Prijsmeer >>

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Tri([1,1'-biphenyl]-2-yl) phosphate
132-28-5 98%
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